molecular formula C22H22N4O2 B5594354 4-methyl-2-pyridin-3-yl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrimidine-5-carboxamide

4-methyl-2-pyridin-3-yl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrimidine-5-carboxamide

Cat. No.: B5594354
M. Wt: 374.4 g/mol
InChI Key: VYZUVPOIPYZLPJ-UHFFFAOYSA-N
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Description

4-methyl-2-pyridin-3-yl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H22N4O2 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.17427596 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aggregation Enhanced Emission Properties

Pyridyl substituted benzamides with aggregation enhanced emission (AEE) properties have been synthesized, characterized by spectral measurements, and found to be luminescent in solution and solid states. These compounds form nano-aggregates with enhanced emission in aqueous-DMF solution, and their AEE behavior depends on solvent polarity. These findings could suggest applications in materials science, particularly in the development of novel luminescent materials (Srivastava et al., 2017).

Analgesic Properties Optimization

Research on the chemical modification of the pyridine moiety in certain molecules to enhance analgesic properties has been conducted. This involves methylation at specific positions in the pyridine ring, aiming to optimize biological properties, which indicates potential pharmacological applications of similar compounds in pain management (Ukrainets et al., 2015).

Anti-inflammatory and Analgesic Agents

Novel compounds derived from visnaginone and khellinone have been synthesized and screened for their analgesic and anti-inflammatory activities. These compounds exhibit significant COX-2 selectivity, suggesting potential applications in the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Microwave-Assisted Synthesis for Biological Activities

The microwave-assisted synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, compounds known for their valuable biological activities, has been explored. This approach offers higher yields in shorter times, indicating the utility of such methodologies in accelerating the development of biologically active compounds (Youssef et al., 2012).

Anticancer and Anti-5-lipoxygenase Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating remarkable activity against various cancer cell lines. This suggests potential applications in cancer therapy and inflammation-related disease treatment (Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, if it shows promising biological activity, it could be developed into a new drug .

Properties

IUPAC Name

4-methyl-2-pyridin-3-yl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-15-19(14-24-21(26-15)18-6-4-9-23-13-18)22(27)25-12-16-8-10-28-20-7-3-2-5-17(20)11-16/h2-7,9,13-14,16H,8,10-12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZUVPOIPYZLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NCC2CCOC3=CC=CC=C3C2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.